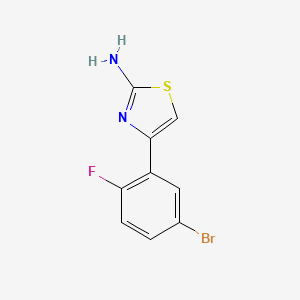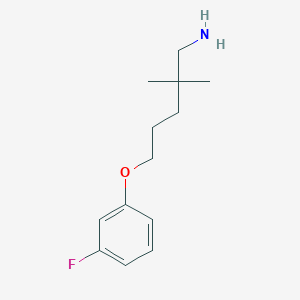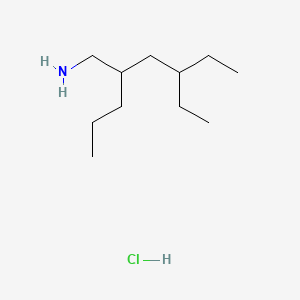![molecular formula C14H13F3O2 B13539280 (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[33]heptan-1-one is a chemical compound characterized by a spirocyclic structure with a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the use of a cyclization reaction to form the spirocyclic structure, followed by a nucleophilic substitution reaction to introduce the trifluoromethoxyphenyl group. The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of (4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A related compound with similar functional groups but different structural properties.
4-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group, used in different chemical applications.
Uniqueness
(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H13F3O2 |
|---|---|
Peso molecular |
270.25 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-7-one |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-11-3-1-9(2-4-11)10-7-13(8-10)6-5-12(13)18/h1-4,10H,5-8H2 |
Clave InChI |
VYHSHDXJAHBAMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1=O)CC(C2)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


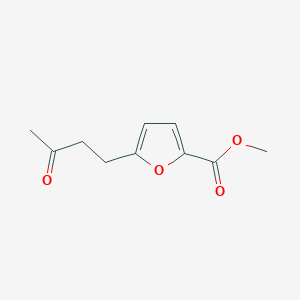
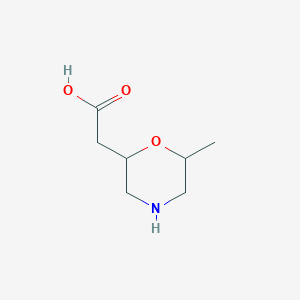
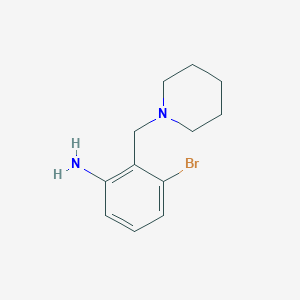

![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)

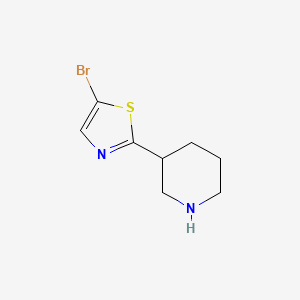
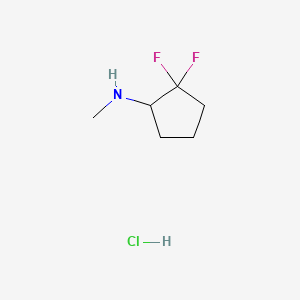

![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
